molecular formula C19H30N2O2 B7164669 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide

Cat. No.: B7164669
M. Wt: 318.5 g/mol
InChI Key: FGNYIDMNLAGWRJ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenyl group and a 2,3-dimethylpentanamide moiety. It is of interest in various fields of research due to its potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-5-14(2)15(3)19(22)20-16-10-12-21(13-11-16)17-8-6-7-9-18(17)23-4/h6-9,14-16H,5,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNYIDMNLAGWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)NC1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Substitution with 2-Methoxyphenyl Group: The piperidine ring is then subjected to a nucleophilic substitution reaction with 2-methoxyphenyl halide (e.g., 2-methoxyphenyl chloride) in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the 2,3-Dimethylpentanamide Moiety: The final step involves the acylation of the substituted piperidine with 2,3-dimethylpentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylbutanamide
  • N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylhexanamide

Comparison:

  • Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the amide group.
  • Pharmacological Properties: These structural variations can lead to differences in pharmacokinetics and pharmacodynamics, affecting the compound’s efficacy and safety profile.
  • Uniqueness: N-[1-(2-methoxyphenyl)piperidin-4-yl]-2,3-dimethylpentanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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